N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline
描述
N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, commonly known as SMT-19969, is a novel chemical compound that has been studied for its potential therapeutic applications. It is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a key role in regulating cyclic guanosine monophosphate (cGMP) levels in the brain.
作用机制
SMT-19969 selectively inhibits N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, an enzyme that breaks down cGMP in the brain. By inhibiting this compound, SMT-19969 increases cGMP levels, which can improve cognitive function and memory. In addition, cGMP has been shown to have neuroprotective effects and can reduce inflammation in the brain.
Biochemical and Physiological Effects:
SMT-19969 has been shown to increase cGMP levels in the brain, which can improve cognitive function and memory. In animal studies, SMT-19969 has been shown to reduce brain inflammation and improve motor function. In addition, SMT-19969 has been shown to reduce psychotic-like behaviors in animal models of schizophrenia.
实验室实验的优点和局限性
SMT-19969 has several advantages for lab experiments, including its high purity and yield, as well as its selective inhibition of N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline. However, SMT-19969 has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on SMT-19969, including its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. In addition, further research is needed to determine the optimal dosing and administration of SMT-19969 in humans. Finally, the safety and efficacy of SMT-19969 in humans needs to be further evaluated in clinical trials.
科学研究应用
SMT-19969 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline inhibition has been shown to increase cGMP levels in the brain, which can improve cognitive function and memory. In animal studies, SMT-19969 has been shown to improve cognitive performance and reduce brain inflammation in Alzheimer's disease models. It has also been shown to improve motor function and reduce dopamine depletion in Parkinson's disease models. In addition, SMT-19969 has been shown to reduce psychotic-like behaviors in animal models of schizophrenia.
属性
IUPAC Name |
N-(2-methylpropyl)-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-12(2)11-16-14-10-13(4-5-15(14)19(20)21)17-6-8-18(9-7-17)24(3,22)23/h4-5,10,12,16H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHPXYXUGBYONJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。